molecular formula C7H12F2N2 B2403406 (1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1776952-39-6

(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B2403406
CAS RN: 1776952-39-6
M. Wt: 162.184
InChI Key: MBUDOQLVBKLJBO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, also known as DFH, is a bicyclic amine compound that has received significant attention in scientific research due to its potential applications in medicinal chemistry. DFH is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S,4S) enantiomer has been found to have the most promising properties for drug development.

Scientific Research Applications

Synthesis and Medicinal Chemistry

(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, due to its structural uniqueness, finds extensive application in medicinal chemistry. For instance, Beinat et al. (2013) detail a practical synthesis of this compound, highlighting its significance in pharmaceutical research Beinat et al., 2013. Additionally, studies by McGuirk et al. (1992) and others have explored the compound's role in synthesizing novel antibacterial agents, particularly in veterinary medicine McGuirk et al., 1992.

Pharmaceutical Development

The compound's role in drug discovery and development is also noteworthy. Ivon et al. (2015) report its use in synthesizing optically pure carboxylic acid, a precursor for drug development Ivon et al., 2015. Furthermore, Laskar et al. (2018) discuss the synthesis of derivatives of this compound for potential antiproliferative activity against human cervical cancer cell lines, demonstrating its utility in cancer research Laskar et al., 2018.

Catalysis and Chemical Synthesis

In the realm of chemistry, the application of this compound extends to catalysis and synthesis. For example, Jordis et al. (2001) have explored its derivatives in enantioselective catalysis, indicating its versatility in chemical synthesis Jordis et al., 2001.

Crystallographic Studies

In crystallography, Britvin et al. (2017) have characterized the molecular structure of the compound, emphasizing its importance in understanding molecular interactions and design Britvin et al., 2017.

Organocatalysis

The compound's application in organocatalysis is also significant. González-Olvera et al. (2008) report its use in the enantioselective Biginelli reaction, showcasing its potential in asymmetric synthesis González-Olvera et al., 2008.

Cannabinoid Activity

In the study of cannabinoids, López-Ortíz et al. (2010) synthesized a derivative of this compound, indicating its binding and activation of cannabinoid receptors, which is crucial in the field of neuromodulation López-Ortíz et al., 2010.

Antibacterial Agent Synthesis

Additionally, its role in synthesizing other antibacterial agents is documented by Remuzon et al. (1992), who explored its efficacy against various bacteria, highlighting its potential in combating infections Remuzon et al., 1992.

Neuronal Nicotinic Receptor Studies

Li et al. (2010) have also investigated its derivatives for affinity toward alpha7 neuronal nicotinic receptors, contributing to our understanding of neural signaling Li et al., 2010.

properties

IUPAC Name

(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2/c8-7(9)4-11-3-5-1-6(11)2-10-5/h5-7,10H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUDOQLVBKLJBO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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